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Compound of Interest

Compound Name: 4-Nitrobutanal

Cat. No.: B14455207

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and predicted
properties of 4-Nitrobutanal. It is intended for research and development purposes only. Due
to the limited availability of published experimental data for this specific compound, some
information presented is based on computational predictions and data from structurally related
molecules. All handling of this chemical should be conducted by trained professionals with
appropriate safety precautions in place.

Introduction

4-Nitrobutanal is an organic compound featuring both a nitro group and an aldehyde
functional group. This bifunctionality makes it a potentially versatile building block in organic
synthesis, particularly in the construction of more complex molecules relevant to
pharmaceutical and materials science. The electron-withdrawing nature of the nitro group can
influence the reactivity of the aldehyde and the acidity of the alpha-protons, offering unique
synthetic opportunities. This guide summarizes the available chemical and physical properties,
proposes a potential synthetic route, and discusses the expected reactivity and spectroscopic
characteristics of 4-Nitrobutanal.

Chemical Structure and Identifiers

The chemical structure of 4-Nitrobutanal consists of a four-carbon chain with a nitro group at
the 4-position and an aldehyde group at the 1-position.
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Figure 1: Chemical Structure of 4-Nitrobutanal.
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Table 1: Chemical Identifiers for 4-Nitrobutanal

Identifier Value Source
IUPAC Name 4-nitrobutanal [1]
CAS Number 73707-26-3 [1]
Molecular Formula C4H7NO3 [1]
SMILES E.‘g(;C:O)C--INVALID-LINK-- o

INChI=1S/C4H7NO3/c6-4-2-1-
InChl [1]
3-5(7)8/h4H,1-3H2

MPFLMSMVNIRCJA-
InChiKey [1]
UHFFFAOYSA-N

Physicochemical Properties

Experimental data on the physicochemical properties of 4-Nitrobutanal is scarce. The
available experimental and predicted data are summarized below.

Table 2: Experimental and Predicted Physicochemical Properties of 4-Nitrobutanal
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Property Value Type Source
Molecular Weight 117.10 g/mol Computed [1]
Boiling Point 87-88.2 °C (at 2 Torr) Experimental [2]
Density 1.118 + 0.06 g/cm?3 Predicted [2]
pKa 8.45+0.29 Predicted [2]
XLogP3 -0.2 Computed [1]
Topological Polar
polod 62.9 A2 Computed [1]
Surface Area
Hydrogen Bond Donor
Computed [1]
Count
Hydrogen Bond
3 Computed [1]
Acceptor Count
Rotatable Bond Count 3 Computed [1]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 4-Nitrobutanal is not readily
available in the peer-reviewed literature. However, a plausible synthetic route can be inferred
from the synthesis of structurally similar compounds, such as 2-methyl-4-nitrobutanal. A
potential method involves the Michael addition of a nitromethane anion equivalent to acrolein,
or a related a,B-unsaturated aldehyde.

Proposed Synthetic Pathway: Michael Addition

A likely approach to synthesize 4-Nitrobutanal is through the conjugate addition of a
nitroalkane to an a,B-unsaturated aldehyde.
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Figure 2: Proposed Synthetic Workflow for 4-Nitrobutanal.
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Representative Experimental Protocol (Adapted from a similar synthesis):

o Materials: Acrolein, Nitromethane, a suitable base (e.g., 1,8-Diazabicyclo[5.4.0]Jundec-7-ene
(DBU) or a milder base to minimize polymerization of acrolein), and an appropriate solvent
(e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)).

e Procedure:

A solution of acrolein in the chosen solvent is cooled in an ice bath.

o

o A solution of nitromethane and the base in the same solvent is added dropwise to the
acrolein solution with vigorous stirring.

o The reaction mixture is stirred at a low temperature and monitored by Thin Layer
Chromatography (TLC) for the consumption of the starting materials.

o Upon completion, the reaction is quenched with a weak acid (e.g., saturated aqueous
ammonium chloride solution).

o The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

o The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and concentrated under reduced pressure.

o The crude product is then purified by flash column chromatography on silica gel to yield 4-
Nitrobutanal.

Reactivity

The reactivity of 4-Nitrobutanal is dictated by the presence of the aldehyde and the nitro
functional groups.

» Aldehyde Group: The aldehyde functionality is susceptible to a wide range of reactions,
including:

o Oxidation: Can be readily oxidized to the corresponding carboxylic acid (4-nitrobutanoic
acid).
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o Reduction: Can be reduced to the primary alcohol (4-nitrobutan-1-ol).

o Nucleophilic Addition: Undergoes nucleophilic addition reactions at the carbonyl carbon,
for example, in the formation of cyanohydrins, acetals, and imines.

o Wittig Reaction: Can be converted to an alkene via the Wittig reaction.

Nitro Group: The nitro group is a strong electron-withdrawing group, which influences the
acidity of the adjacent methylene protons. It can also undergo:

o Reduction: The nitro group can be reduced to an amine (4-aminobutanal), which could be
a precursor for various heterocyclic compounds.

o Nef Reaction: Under specific conditions, the nitro group can be converted into a carbonyl
group.

Combined Reactivity: The presence of both functional groups allows for intramolecular
reactions and makes 4-Nitrobutanal a substrate for reactions like the Henry Reaction
(nitroaldol reaction), where the a-protons to the nitro group can be deprotonated to form a
nucleophile that can react with another aldehyde.
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Figure 3: General Reactivity Pathways of 4-Nitrobutanal.
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Spectroscopic Data (Predicted)

As experimental spectroscopic data for 4-Nitrobutanal is not publicly available, the following

are predicted characteristic signals based on its structure and known spectroscopic data for

similar functional groups.

Table 3: Predicted Spectroscopic Data for 4-Nitrobutanal

Technique

Predicted Signals

1H NMR

- Aldehydic proton (CHO): ~9.8 ppm (triplet) -
Methylene group adjacent to nitro (CHz2NO2):
~4.5 ppm (triplet) - Methylene group adjacent to
aldehyde (CH2CHO): ~2.8 ppm (quartet) -
Central methylene group (CH2CH2CHz): ~2.2
ppm (quintet)

13C NMR

- Carbonyl carbon (C=0): ~200 ppm - Carbon
adjacent to nitro (CH2NO2): ~70 ppm - Carbon
adjacent to aldehyde (CH2CHO): ~40 ppm -
Central carbon (CH2CH2CHz): ~20 ppm

Infrared (IR)

- C=0 stretch (aldehyde): ~1725 cm™1 (strong) -
N-O asymmetric stretch (nitro): ~1550 cm~1
(strong) - N-O symmetric stretch (nitro): ~1380
cm~1 (strong) - C-H stretch (aldehyde): ~2820
and ~2720 cm~* (medium) - C-H stretch
(aliphatic): ~2950-2850 cm~* (medium)

Mass Spectrometry (MS)

- Molecular lon (M*): m/z = 117 - Key
Fragments: Loss of NO2 (m/z = 71), loss of
CHO (m/z = 88), and other fragments from C-C

bond cleavage.

Safety Information

A specific Material Safety Data Sheet (MSDS) for 4-Nitrobutanal is not readily available. The

safety precautions should be based on the known hazards of aliphatic nitro compounds and

aldehydes.
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» Potential Hazards:

o Aliphatic nitro compounds can be toxic and may be flammabile.

o Aldehydes are often irritants to the skin, eyes, and respiratory tract.

o The compound may be harmful if swallowed, inhaled, or absorbed through the skin.
o Recommended Safety Precautions:

o Work in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, a lab
coat, and chemical-resistant gloves.

o Avoid inhalation of vapors and contact with skin and eyes.
o Handle with care to avoid ignition sources.

o In case of contact, immediately flush the affected area with copious amounts of water and
seek medical attention.

It is highly recommended to consult the safety data sheets of structurally similar compounds,
such as 1-nitrobutane and butanal, for more detailed safety information before handling 4-
Nitrobutanal.

Conclusion

4-Nitrobutanal is a chemical compound with significant potential in synthetic organic chemistry
due to its dual functionality. While a comprehensive experimental characterization is not yet
available in the public domain, this guide provides a summary of its known and predicted
properties based on available data and established chemical principles. Researchers and drug
development professionals interested in utilizing this compound should proceed with caution,
verifying its properties and employing appropriate safety measures. Further research into the
synthesis, reactivity, and biological activity of 4-Nitrobutanal is warranted to fully explore its
potential applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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